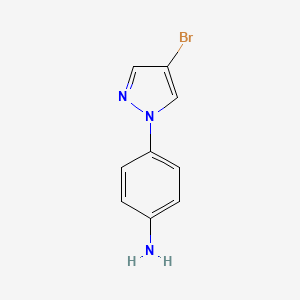

4-(4-bromo-1H-pyrazol-1-yl)aniline

Beschreibung

Overview of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Organic Synthesis and Functional Materials

Pyrazole and its derivatives are a class of heterocyclic compounds that are integral to medicinal chemistry and materials science. The pyrazole ring is a feature of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In the realm of functional materials, pyrazole-containing polymers and dyes have shown promise for applications in electronics and photonics.

Aniline and its substituted variants are fundamental building blocks in organic synthesis. The amino group on the aromatic ring can be readily functionalized, and the ring itself can participate in various coupling reactions, making anilines key intermediates in the production of dyes, polymers, and pharmaceuticals. chemicalbook.comyoutube.com The presence of a bromine substituent, as in 4-bromoaniline (B143363), further enhances its synthetic utility by providing a handle for cross-coupling reactions. youtube.com

Significance of 4-(4-bromo-1H-pyrazol-1-yl)aniline as a Research Compound

The significance of this compound lies in the synergistic combination of its constituent parts. The pyrazole moiety offers potential biological activity and a site for further functionalization, while the bromoaniline portion provides a reactive center for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.net This dual functionality makes it a highly valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery and for developing new materials with specific optical or electronic properties.

The compound's structure allows for the systematic exploration of chemical space. The bromine atom can be replaced with a variety of other functional groups, and the aniline nitrogen can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. This versatility is a key driver of its use in academic and industrial research laboratories.

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound and its analogues primarily focuses on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continually seeking more efficient and environmentally friendly ways to synthesize such bifunctional molecules. This includes exploring novel catalytic systems and reaction conditions for the N-arylation of 4-bromopyrazole.

Exploration of Reactivity: A significant portion of research is dedicated to understanding and expanding the scope of reactions that this compound can undergo. This is particularly true for its participation in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Medicinal Chemistry Applications: Given the established biological activity of pyrazole derivatives, a primary objective is the synthesis of new compounds derived from this compound for evaluation as potential therapeutic agents. Research has shown that pyrazole derivatives can be potent antibacterial agents. nih.gov

Materials Science: The creation of novel organic materials with interesting photophysical or electronic properties is another active area of research. The rigid pyrazole ring and the potential for extended conjugation through the aniline moiety make this compound an attractive starting material for the synthesis of organic light-emitting diode (OLED) materials and other functional polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 681441-17-8 |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.08 g/mol |

| Appearance | Solid |

| SMILES | Nc1ccc(cc1)n1cc(Br)cn1 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromopyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCGFLDVFPCSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598878 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681441-17-8 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 4 4 Bromo 1h Pyrazol 1 Yl Aniline and Its Analogues

Foundational Synthetic Methodologies for Pyrazole-Anilines

The classical approaches to synthesizing pyrazole-anilines lay the groundwork for more modern and refined techniques. These methods typically involve the separate or sequential construction of the pyrazole (B372694) and aniline (B41778) moieties, which are then combined.

Cyclocondensation Approaches to the Pyrazole Ring

The most common and established method for constructing the pyrazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This (3+2) cyclocondensation involves the reaction of a three-carbon building block (the 1,3-dicarbonyl) with a two-nitrogen unit (the hydrazine). beilstein-journals.org The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. beilstein-journals.orgresearchgate.net For instance, reacting a substituted phenylhydrazine (B124118) with a 1,3-diketone will yield a 1-arylpyrazole.

A variety of 1,3-dicarbonyl compounds or their equivalents can be employed in this synthesis. These can be generated in situ from precursors like enolates and carboxylic acid chlorides. beilstein-journals.org The reaction conditions can be tuned to control the regioselectivity of the cyclization, although mixtures of regioisomers can sometimes be a challenge, particularly with unsymmetrical dicarbonyls or substituted hydrazines. nih.gov

Diazotization-Coupling Sequences in Pyrazole-Aniline Synthesis

Diazotization-coupling reactions provide another important route to N-arylpyrazoles. This method typically begins with an aniline derivative, which is converted to a diazonium salt. nih.gov These diazonium salts are versatile intermediates that can react with various nucleophiles. libretexts.org In the context of pyrazole synthesis, an aryl diazonium salt can be coupled with a suitable pyrazole precursor. nih.gov

The coupling of aryl diazonium salts with activated benzene (B151609) derivatives is a key application of this chemistry, leading to the formation of azo compounds which are often used as dyes. libretexts.org For the synthesis of N-arylpyrazoles, the diazonium salt acts as an electrophile that attacks the pyrazole ring, leading to the desired N-aryl substitution. nih.gov This approach is particularly useful for introducing an aryl group onto the nitrogen atom of a pre-formed pyrazole ring. The reaction conditions need to be carefully controlled, as diazonium salts can be unstable. mdpi.com

Reductive Pathways to the Aniline Moiety

The aniline functional group is commonly introduced by the reduction of a corresponding nitroarene. acs.org This transformation is a fundamental process in organic synthesis. A variety of reducing agents and conditions can be employed, offering different levels of selectivity and compatibility with other functional groups. acs.orgrsc.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) is a highly effective method. youtube.com

Metal-Acid Systems: Combinations like iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid are classic and mild ways to achieve this reduction. youtube.comyoutube.com Tin (Sn) and stannous chloride (SnCl2) are also frequently used. youtube.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium (B1175870) formate, in the presence of a catalyst. youtube.com

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might also be susceptible to reduction. For example, the Fe/HCl system is known for its chemoselectivity, often leaving other reducible groups intact. youtube.com

Innovative Synthetic Approaches for 4-(4-bromo-1H-pyrazol-1-yl)aniline

In recent years, there has been a drive towards developing more efficient, sustainable, and scalable methods for the synthesis of complex molecules. These innovative approaches often lead to higher yields, shorter reaction times, and improved safety profiles.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ijpsjournal.com The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. ijpsjournal.comrsc.org

In the context of pyrazole synthesis, microwave-assisted methods have been successfully employed for the cyclocondensation of 1,3-dicarbonyls with hydrazines. nih.govthieme-connect.com For example, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles has been achieved in high yields (82–98%) in just 3–5 minutes under microwave irradiation at 270 W. rsc.org This represents a significant improvement over conventional heating methods. rsc.org Similarly, the synthesis of 1-aryl-3-dimethylaminoprop-2-enones, which are precursors to 3-arylpyrazoles, can be accomplished in almost quantitative yields within a few minutes using microwave heating. thieme-connect.com The synthesis of various pyrazole derivatives has been reported with yields ranging from 60-80% in as little as 20 minutes under microwave conditions. dergipark.org.tr

The table below summarizes some examples of microwave-assisted pyrazole synthesis.

| Reactants | Product | Conditions | Yield (%) | Reference |

| Carbohydrazide derivatives, 2,4-pentanedione | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Ethanol, 270 W, 3-5 min | 82-98 | rsc.org |

| Aromatic acetyl compound, N,N-dimethylformamide diethyl acetal | 1-Aryl-3-dimethylaminoprop-2-enones | Pressure tube, 360 W, 3-9 min | 83-95 | thieme-connect.com |

| Phenyl hydrazine, M(acac)2 | 1,3,5-Trisubstituted pyrazoles | 100 °C, 5 min | up to 96 | nih.gov |

| 16-Cyano-3β-hydroxy-androst-5-en-17-one, arylhydrazine hydrochloride | D-Ring-condensed 5-amino-1-arylpyrazoles | 120 °C, 10 min | Not specified | mdpi.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. galchimia.com These benefits are particularly valuable for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction parameters. mdpi.com

The synthesis of pyrazoles has been successfully adapted to continuous flow systems. mdpi.comgalchimia.comrsc.org For example, a two-step continuous flow synthesis of substituted pyrazole derivatives has been developed, which proceeds via the formation of vinylidene keto ester intermediates. researchgate.net Another approach involves a four-step continuous flow setup for converting anilines into pyrazoles, where a hazardous diazotization step is performed in situ to enhance safety. mdpi.com

Flow chemistry has also been used for the synthesis of 3,5-disubstituted pyrazoles through a sequential alkyne homocoupling and Cope-type hydroamination. rsc.org This multi-step process allows for the direct synthesis of valuable pyrazoles from simple starting materials without the need to isolate intermediates. rsc.org

The table below highlights some examples of continuous flow synthesis of pyrazoles.

| Starting Materials | Product | Key Features of Flow Process | Yield (%) | Reference |

| Anilines | Pyrazoles | In situ diazotization, use of vitamin C as a sustainable reductant | 51-76 | mdpi.com |

| Terminal alkynes, hydrazine monohydrate | 3,5-Disubstituted pyrazoles | Two-step sequential alkyne homocoupling and Cope-type hydroamination | 84-90 | mdpi.com |

| Vinylidene keto ester intermediates, hydrazine derivatives | Pyrazole derivatives | Two-step process with high regioselectivity | 62-82 | mdpi.com |

| Acetophenones, DMADMF, hydrazine | Pyrazoles | Two-stage process with intermediate enaminone formation | High yields | galchimia.com |

The synthesis of this compound, a significant heterocyclic compound, and its derivatives is a focal point of contemporary organic chemistry. The strategic construction of this molecule often involves sophisticated synthetic methodologies that allow for precise control over the arrangement of atoms and functional groups. These methods are crucial for developing new compounds with potential applications in various scientific fields.

C-F Activation Strategies in Related Pyrazole Synthesis

While not directly applied to the synthesis of this compound itself, C-F activation strategies represent a noteworthy advancement in the synthesis of functionalized pyrazole rings. This approach has been successfully utilized to generate novel tris(pyrazolyl)methane ligands. For instance, the reaction of 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) and potassium hydroxide (B78521) in dimethylsulfoxide (DMSO) yields 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline through a C–F activation mechanism. researchgate.net This method is remarkable because it overcomes the high bond strength of C-F bonds, which are typically difficult to activate. researchgate.net The strategy often involves a resonance-stabilized activation of the C-F bonds, facilitating the synthesis of complex pyrazole-containing molecules. researchgate.net

Regioselective Synthesis via [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of the pyrazole core, offering excellent control over the regioselectivity of the final product. acs.orgnih.govacs.org This method typically involves the reaction of a 1,3-dipole with a dipolarophile. A variety of substrates can be employed in these reactions.

One notable example is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. acs.orgnih.govacs.org This approach leads to the formation of polysubstituted pyrazoles under mild conditions with high regioselectivity and broad functional group tolerance. acs.orgnih.gov The dithianyl group in the resulting pyrazole can be further derivatized, allowing for the synthesis of highly functionalized molecules. acs.orgnih.gov

Multicomponent reactions (MCRs) that incorporate [3+2] cycloaddition steps have also been developed for the efficient synthesis of pyrazoles. beilstein-journals.org These one-pot procedures offer advantages over traditional multi-step syntheses by increasing efficiency and broadening the scope of accessible pyrazole derivatives. beilstein-journals.org For instance, the in-situ generation of nitrile imines from aromatic hydrazines and aldehydes, followed by a 1,3-dipolar cycloaddition with alkynes, provides a direct route to pyrazoles. rsc.org

The table below summarizes different [3+2] cycloaddition strategies for pyrazole synthesis.

| Dipole Source | Dipolarophile | Key Features | Reference |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated, high regioselectivity, mild conditions | acs.orgnih.govacs.org |

| Nitrile Imines (from hydrazones) | Alkynes | In-situ generation, one-pot multicomponent reaction | rsc.org |

| Diazo compounds | Alkynes | Classical approach to pyrazole synthesis | mdpi.com |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) for Aniline Formation

The introduction of the aniline moiety is a critical step in the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher, traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org

The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction and several generations of phosphine-based ligands have been developed to improve the efficiency and scope of the coupling. wikipedia.org

In the context of synthesizing aniline-containing pyrazoles, the Buchwald-Hartwig amination can be applied to couple an amine with a bromo-substituted pyrazole precursor. acs.orgacs.org For instance, the coupling of 4-bromo-1H-pyrazole with aniline can be achieved using a palladium catalyst with a bulky biarylphosphine ligand like tBuBrettPhos. acs.orgacs.org This method has been shown to be effective for a broad range of amines and unprotected bromo-pyrazoles, proceeding under mild conditions to give moderate to excellent yields. acs.orgacs.org

The table below outlines key aspects of the Buchwald-Hartwig amination for aniline formation in pyrazole synthesis.

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Key Features | Reference |

| 4-Bromo-1H-pyrazole | Aniline | Pd(dba)₂ / tBuBrettPhos | Effective for unprotected bromo-pyrazoles, mild conditions | acs.orgacs.org |

| Aryl Triflates | Pyrazole derivatives | Palladium / tBuBrettPhos | High yields, tolerates various functional groups | organic-chemistry.org |

| 4-Bromo-1H-1-tritylpyrazole | Various amines | Pd(dba)₂ / tBuDavePhos | Suitable for aromatic or bulky amines lacking β-hydrogens | researchgate.net |

It is important to note that five-membered heterocyclic halides can be challenging coupling partners, potentially inhibiting or deactivating the palladium catalyst. acs.orgacs.org However, the development of specialized ligands has largely overcome these difficulties. acs.orgacs.org

Future Horizons in the Synthesis of this compound Derivatives

The field of pyrazole synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methodologies. Future research in the synthesis of this compound derivatives is likely to be shaped by several key trends.

One promising area is the continued development of flow chemistry techniques. mdpi.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for automated, multi-step syntheses. mdpi.comafinitica.com This technology could streamline the production of pyrazole derivatives, making them more accessible for various applications. mdpi.com

The development of greener synthetic protocols is another major focus. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as energy-efficient methods like microwave-assisted and ultrasound-assisted reactions. ias.ac.in Multicomponent reactions (MCRs) are also gaining prominence as they offer high atom economy and reduce the number of synthetic steps and purification procedures. rsc.org

Furthermore, the exploration of novel catalytic systems will continue to be a driving force. This includes the design of more active and selective catalysts for C-H activation and cross-coupling reactions. For example, recent advances in palladium-catalyzed para-C-H arylation of anilines could open new avenues for the functionalization of the aniline ring in this compound and its analogues. nih.gov The use of non-precious metal catalysts is also an area of growing interest.

Finally, the synthesis of fluorinated pyrazole derivatives is expected to expand. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of molecules. olemiss.eduacs.org Developing new methods for the selective incorporation of fluorine into the pyrazole or aniline core will be a key area of research. acs.orgnih.gov

Advanced Chemical Transformations and Derivatization of 4 4 Bromo 1h Pyrazol 1 Yl Aniline

Selective Functionalization of the Aniline (B41778) Moiety

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group of the aniline ring is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. Since the para position in 4-(4-bromo-1H-pyrazol-1-yl)aniline is already substituted with the pyrazole (B372694) ring, electrophilic substitution is anticipated to occur primarily at the ortho positions relative to the amino group.

Direct halogenation or nitration of aniline can be challenging to control, often leading to multiple substitutions and oxidation of the amino group. scribd.com To achieve mono-substitution, the reactivity of the amino group is typically attenuated by converting it into an amide, such as an acetanilide (B955), prior to the EAS reaction. scribd.com The acetyl group can be readily removed by hydrolysis after the desired substitution has been achieved. For instance, the bromination of acetanilide yields a mixture of ortho- and para-bromoacetanilide, and subsequent hydrolysis would furnish the corresponding bromoanilines. In the case of this compound, this strategy would be expected to yield the 2-bromo derivative. Similarly, nitration of the corresponding acetanilide followed by hydrolysis would introduce a nitro group at the 2-position.

Nucleophilic Additions and Condensation Reactions

The primary amino group of this compound is nucleophilic and can participate in a range of addition and condensation reactions. One of the most common transformations is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. ekb.egedu.krdscielo.org.coekb.eg This reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. ekb.egekb.eg The resulting imine can serve as a versatile intermediate for the synthesis of more complex molecular architectures.

Another important reaction of the aniline moiety is diazotization, which involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. unb.cayoutube.com This process converts the primary amino group into a diazonium salt. These salts are highly useful synthetic intermediates and can undergo a variety of subsequent reactions. For example, in a process known as azo coupling, the diazonium salt can react with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo dye. nih.govsphinxsai.comjbiochemtech.com This reaction is a type of electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

Modulating the Pyrazole Core Reactivity

The pyrazole ring of this compound also presents opportunities for functionalization, particularly at the bromine-bearing carbon and the adjacent C-5 position.

Halogenation and Metalation Strategies

While the pyrazole ring is generally considered to be electron-rich, direct electrophilic substitution can be complex. However, the existing bromine atom at the C-4 position provides a handle for further modification. The unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution at the C-4 position and nucleophilic attack at the C-3 and C-5 positions. nih.gov

A powerful strategy for the functionalization of the pyrazole ring is directed metalation. For instance, the C-5 position of a 4-bromopyrazole derivative can be selectively lithiated. In a study on 4-bromo-1-phenylsulphonylpyrazole, treatment with phenyl-lithium resulted in regioselective metalation at the 5-position. rsc.org The resulting 5-lithio derivative can then be quenched with various electrophiles to introduce a range of substituents at this position. rsc.org The phenylsulphonyl protecting group can subsequently be removed under alkaline conditions. rsc.org This approach provides a pathway to vicinally disubstituted pyrazoles. The process of lithiation involves the replacement of a hydrogen atom with a lithium atom, creating a highly polarized C-Li bond that renders the carbon atom strongly nucleophilic. mt.com

Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig on pyrazole-Br)

The bromine atom on the pyrazole ring is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling reaction is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org Research has demonstrated the successful Sonogashira coupling of 4-bromopyrazole derivatives with various alkynes. researchgate.netresearchgate.net For example, optimization studies have been conducted on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, highlighting the importance of the choice of ligand and reaction conditions. researchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. nih.gov This reaction has been successfully applied to 4-bromopyrazole derivatives. For instance, the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been investigated, demonstrating that the choice of catalyst system (palladium or copper-based) can influence the outcome, particularly with different classes of amines. nih.govresearchgate.netresearchgate.net Studies have also shown the amination of unprotected 4-bromo-1H-pyrazoles with a range of aromatic amines using a specific palladium precatalyst and a bulky biarylphosphine ligand. nih.gov

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | 4-Bromopyrazole derivative, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base | 4-Alkynylpyrazole derivative |

| Buchwald-Hartwig Amination | 4-Bromopyrazole derivative, Amine | Palladium catalyst, Ligand, Base | 4-Aminopyrazole derivative |

Design of Derivatized this compound Analogues for Specific Research Applications

The chemical transformations described above allow for the rational design and synthesis of a diverse library of this compound analogues tailored for specific research applications, particularly in medicinal chemistry and materials science.

The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. nih.govmdpi.com The amino-pyrazole scaffold, in particular, is an attractive framework for the development of enzyme inhibitors. mdpi.com By modifying the aniline and pyrazole moieties of this compound, researchers can systematically explore the structure-activity relationships (SAR) of new compounds. For example, derivatives can be designed as potential kinase inhibitors, a class of drugs that has shown significant promise in cancer therapy. nih.gov The synthesis of bromoaniline derivatives for in silico docking studies against targets like HSP90, a chaperone protein implicated in cancer, highlights this approach. sciencescholar.us Furthermore, the development of pyrazole-based compounds as anticandidal agents demonstrates the potential for creating new antifungal therapies. mdpi.com

In the field of materials science, the extended conjugated systems that can be generated via Sonogashira coupling of this compound derivatives are of interest for the development of novel organic materials with specific electronic and photophysical properties. wikipedia.org The ability to introduce different substituents onto both the aniline and pyrazole rings allows for the fine-tuning of properties such as fluorescence, conductivity, and non-linear optical response. nih.gov

| Research Area | Derivatization Strategy | Potential Application |

| Medicinal Chemistry | Buchwald-Hartwig amination of the pyrazole-Br bond; Schiff base formation at the aniline amine; Electrophilic substitution on the aniline ring. | Anticancer agents, Antimicrobial agents, Anti-inflammatory drugs, Enzyme inhibitors. |

| Materials Science | Sonogashira coupling at the pyrazole-Br bond to create extended π-systems. | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs), Non-linear optical materials. |

Strategies for Spectroscopic Probes and Chemical Labeling

The unique electronic properties and the presence of two distinct reactive sites on this compound make it an attractive scaffold for the design of spectroscopic probes and chemical labels. Derivatization strategies can be employed to introduce fluorophores, chromophores, or other reporter groups, enabling the detection and visualization of biological processes or the quantification of specific analytes.

One common approach involves the modification of the aniline group. The primary amine can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is a straightforward method to conjugate the pyrazole-aniline core with a molecule bearing a carbonyl group, which can be a part of a larger chromophoric or fluorophoric system. For instance, condensation with aromatic aldehydes can extend the π-conjugated system, leading to compounds with tailored absorption and emission properties. youtube.com The additional conjugation provided by the formation of a C=N double bond can lead to the creation of compounds with significant color, making them useful as dyes or indicators. libretexts.org

Another strategy is the acylation of the aniline nitrogen. This can be achieved by reacting this compound with acyl chlorides or anhydrides. This transformation is often used to modulate the electronic properties of the aniline ring and can serve as a protecting group strategy to allow for selective reactions at other positions. chemistrysteps.com More advanced applications involve coupling the aniline to fluorescent dyes that contain a carboxylic acid or an activated ester, thereby covalently linking the pyrazole-containing fragment to a reporter molecule.

Furthermore, the aniline group can participate in diazotization reactions, followed by azo coupling. The resulting diazonium salt can react with electron-rich aromatic compounds, such as phenols or other anilines, to form highly colored azo compounds. libretexts.org These azo dyes have extended π-systems that absorb light in the visible region, and their spectroscopic properties can be fine-tuned by the choice of the coupling partner.

The bromine atom on the pyrazole ring also offers a handle for derivatization through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira coupling, can be employed to introduce new carbon-carbon bonds. nih.govacs.org For example, a Suzuki coupling with an arylboronic acid containing a fluorescent moiety would attach a fluorophore directly to the pyrazole ring. This approach allows for the creation of probes where the pyrazole unit can act as a specific recognition element, while the attached fluorophore provides the signaling component.

Below is a table summarizing potential derivatization strategies for creating spectroscopic probes from this compound.

| Reactive Site | Reaction Type | Reagent Class | Potential Product Function |

| Aniline (NH₂) | Schiff Base Formation | Aldehydes, Ketones | Chromophores, Fluorophores |

| Aniline (NH₂) | Acylation | Acyl Halides, Anhydrides | Modified Fluorophores, Protecting Group |

| Aniline (NH₂) | Diazotization/Azo Coupling | Nitrous Acid, Electron-rich Aromatics | Azo Dyes |

| Bromo-pyrazole (Br) | Suzuki Coupling | Arylboronic Acids | Fluorophore-labeled Pyrazoles |

| Bromo-pyrazole (Br) | Sonogashira Coupling | Terminal Alkynes | Extended π-systems, Probes |

These strategies highlight the versatility of this compound as a precursor for developing molecules with specific spectroscopic properties for use in chemical biology and materials science.

Modifications for Ligand Development in Coordination Chemistry

The pyrazole and aniline moieties of this compound are both excellent coordinating groups for metal ions, making this compound a valuable precursor for the synthesis of novel ligands for coordination chemistry. The development of such ligands is crucial for applications in catalysis, materials science (e.g., metal-organic frameworks), and bioinorganic chemistry.

The nitrogen atoms of the pyrazole ring are effective coordination sites. The lone pair of electrons on the sp²-hybridized nitrogen atom can readily coordinate to a variety of transition metals. The aniline nitrogen can also act as a donor atom, allowing the molecule to function as a bidentate or bridging ligand.

A primary strategy for developing ligands from this compound is through the formation of Schiff base derivatives. As mentioned previously, the condensation of the aniline group with salicylaldehyde (B1680747) or its derivatives yields Schiff base ligands that can act as multidentate chelators. asianpubs.org These ligands often coordinate to metal ions through the phenolic oxygen, the imine nitrogen, and potentially one of the pyrazole nitrogens, leading to the formation of stable metal complexes. researchgate.net The electronic and steric properties of the resulting complexes can be tuned by introducing different substituents on the salicylaldehyde ring.

Another avenue for ligand modification is the N-alkylation or N-arylation of the pyrazole ring. While the pyrazole is already substituted at the N1 position with the bromo-aniline group, reactions can be envisioned that modify the aniline nitrogen. For instance, palladium-catalyzed amination reactions could be used to couple the aniline nitrogen to other aromatic or heteroaromatic rings, creating more complex ligand architectures. acs.orgacs.org

The bromine atom on the pyrazole ring is a key site for modification to create more elaborate ligands. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. For example, a Suzuki coupling can be used to replace the bromine with a variety of organic groups, including other heterocycles that can act as additional coordination sites. nih.govacs.org This allows for the synthesis of polydentate ligands with well-defined geometries. Similarly, a Sonogashira coupling can introduce an alkyne group, which can either coordinate to a metal center or be used in further "click" chemistry reactions to build larger ligand systems.

The following table outlines potential modifications of this compound for ligand development.

| Modification Strategy | Target Site | Reaction Type | Resulting Ligand Type | Potential Metal Complex Properties |

| Schiff Base Formation | Aniline (NH₂) | Condensation | Multidentate (e.g., N,O-donor) | Catalytic activity, Luminescence |

| N-Arylation | Aniline (NH₂) | Pd-catalyzed Amination | Bridging or Chelating Ligands | Tunable electronic properties |

| Suzuki Coupling | Bromo-pyrazole (Br) | Cross-coupling | Polydentate Ligands | Formation of Metal-Organic Frameworks |

| Sonogashira Coupling | Bromo-pyrazole (Br) | Cross-coupling | Ligands with extended conjugation | Novel electronic and optical materials |

| N-Alkylation | Aniline (NH₂) | Substitution | Modified monodentate or bidentate ligands | Altered steric and electronic environment |

The derivatization of this compound provides a rich platform for the design of novel ligands with tailored properties for a wide range of applications in coordination chemistry. The ability to independently modify the aniline and the bromo-pyrazole moieties allows for a high degree of control over the final ligand structure and, consequently, the properties of the resulting metal complexes.

Comprehensive Spectroscopic and Structural Elucidation of 4 4 Bromo 1h Pyrazol 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) NMR provides primary information on the number and types of hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show distinct signals for the protons on both the aniline (B41778) and pyrazole (B372694) rings. The aniline protons would appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The pyrazole ring protons would appear as two singlets.

The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals. The symmetry of the para-substituted aniline ring would result in four signals, while the pyrazole ring would contribute three distinct signals. The carbon atom bonded to the bromine would be significantly influenced by the halogen's electronic effects.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal directly to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the aniline nitrogen and the pyrazole ring's N-1 position. For example, HMBC would show correlations from the aniline protons ortho to the pyrazolyl group to the pyrazole carbons, and from the pyrazole protons to the aniline carbons.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| Aniline H-2/H-6 | ~7.4-7.6 (d) | ~123-125 | Deshielded by adjacent pyrazole ring. |

| Aniline H-3/H-5 | ~6.7-6.9 (d) | ~115-117 | Shielded by the electron-donating amino group. |

| Aniline NH₂ | ~3.7-4.0 (br s) | N/A | Broad singlet, chemical shift is solvent dependent. |

| Pyrazole H-3 | ~7.9-8.1 (s) | ~140-142 | Deshielded proton adjacent to two nitrogen atoms. |

| Pyrazole H-5 | ~7.6-7.8 (s) | ~128-130 | Proton on the pyrazole ring. |

| Aniline C-1 | N/A | ~145-147 | Quaternary carbon attached to the amino group. |

| Aniline C-4 | N/A | ~130-132 | Quaternary carbon attached to the pyrazole nitrogen. |

| Pyrazole C-4 | N/A | ~92-95 | Carbon directly bonded to bromine, significantly shielded. |

Predicted values are based on data from analogous compounds such as 4-bromoaniline (B143363) and N-aryl pyrazoles. rsc.orgrsc.orgchemicalbook.com Actual experimental values may vary.

For non-chiral molecules like 4-(4-bromo-1H-pyrazol-1-yl)aniline, stereochemical analysis is not applicable. However, advanced NMR techniques can provide insight into the molecule's preferred conformation, specifically the rotational orientation of the pyrazole ring relative to the aniline ring.

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment could determine the through-space proximity of protons on the different rings. A NOE correlation between the pyrazole H-5 proton and the aniline H-3/H-5 protons would suggest a twisted, non-planar conformation, which is sterically favored. The absence of such a correlation might indicate a more perpendicular arrangement or rapid rotation. To date, no such specific conformational studies for this molecule have been reported in the literature.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₈BrN₃. bldpharm.comechemi.comsigmaaldrich.comsinfoochem.com The presence of bromine is easily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks (M and M+2) of nearly equal intensity.

HRMS Data for C₉H₈BrN₃

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M]⁺ | 236.99016 | 238.98811 |

| [M+H]⁺ | 237.99799 | 239.99594 |

| [M+Na]⁺ | 259.97993 | 261.97788 |

Based on the exact mass reported. echemi.com

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. While specific experimental MS/MS data for this compound is not published, a plausible fragmentation pathway can be proposed based on the known fragmentation of aromatic bromine compounds and pyrazoles. lifesciencesite.commiamioh.edu

The primary fragmentation steps would likely involve:

Loss of the bromine atom: The C-Br bond is relatively weak and can cleave to form a [M-Br]⁺ ion.

Cleavage of the pyrazole ring: Heterocyclic rings can undergo characteristic fragmentation. The pyrazole ring could lose molecules like N₂ or HCN.

Fragmentation of the N-N bond of the pyrazole ring.

A potential major fragmentation pathway would start with the protonated molecule [M+H]⁺, followed by the loss of the bromine radical, and subsequent cleavage of the heterocyclic ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by detecting the characteristic vibrations of functional groups. The spectrum for this compound would be dominated by absorptions from the aniline and bromopyrazole moieties. mdpi.comchemicalbook.com

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretching (asymmetric & symmetric) | 3400 - 3500 | Aniline -NH₂ |

| Aromatic C-H stretching | 3000 - 3100 | Aniline & Pyrazole rings |

| C=C aromatic ring stretching | 1580 - 1620 | Aniline & Pyrazole rings |

| N-H scissoring (bending) | 1550 - 1650 | Aniline -NH₂ |

| C-N stretching | 1250 - 1350 | Aryl-N (Aniline & Pyrazole) |

| Aromatic C-H in-plane bending | 1000 - 1250 | Aniline & Pyrazole rings |

| Aromatic C-H out-of-plane bending | 810 - 850 | 1,4-disubstituted benzene |

| C-Br stretching | 500 - 650 | Bromo-pyrazole |

The combination of these spectroscopic techniques provides a rigorous framework for the complete structural characterization and confirmation of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is expected to exhibit characteristic peaks corresponding to its aniline and brominated pyrazole moieties.

The presence of the aniline group would be confirmed by N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. Specifically, primary aromatic amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. For instance, in related aniline compounds, these N-H stretches are noted around 3448 cm⁻¹ and 3328 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹.

The pyrazole ring and the aniline ring will contribute to aromatic C=C stretching vibrations, which are typically found in the 1400-1650 cm⁻¹ region. A notable peak around 1626 cm⁻¹ in similar structures confirms the presence of aromatic rings. mdpi.com The C-N stretching vibrations are also expected within the fingerprint region, generally between 1250 and 1360 cm⁻¹. The C-Br stretching vibration from the brominated pyrazole ring is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aniline N-H | Asymmetric Stretch | ~3450 |

| Aniline N-H | Symmetric Stretch | ~3350 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1650 |

| C-N | Stretch | 1250-1360 |

| C-Br | Stretch | 500-600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings. Intense bands are predicted for the C=C stretching modes of the pyrazole and aniline rings. The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, should give a strong signal in the Raman spectrum, typically around 1000 cm⁻¹.

The C-Br bond, being relatively non-polar, is also expected to produce a noticeable Raman signal. The N-H stretching vibrations of the aniline group, while visible, are generally less intense in Raman spectra compared to FTIR. Studies on similar compounds, such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, have utilized both FT-IR and FT-Raman spectroscopy to perform a complete vibrational analysis. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the structural characteristics can be inferred from closely related compounds.

Elucidation of Molecular Geometry and Connectivity

The bond lengths and angles are expected to be within the standard ranges for sp² hybridized carbon and nitrogen atoms. The C-Br bond length in the pyrazole ring will be a key parameter. The geometry around the nitrogen atom of the aniline group is expected to be trigonal pyramidal.

Table 2: Expected Bond Parameters in this compound

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| Aromatic C-C | 1.38 - 1.41 | C-C-C (in rings) | ~120 |

| Pyrazole C-N | ~1.35 | C-N-C (in pyrazole) | ~108 |

| Pyrazole N-N | ~1.38 | ||

| C(phenyl)-N(pyrazole) | ~1.43 | ||

| C-Br | ~1.85 | ||

| Aniline C-N | ~1.40 | ||

| Aniline N-H | ~1.00 |

Analysis of Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is likely to be hydrogen bonding involving the amine group of the aniline moiety and the nitrogen atoms of the pyrazole ring. Specifically, N-H···N hydrogen bonds are a common feature in the crystal structures of pyrazole-containing compounds. mdpi.com These interactions can lead to the formation of dimers or extended one-dimensional chains. mdpi.com

Polymorphism Investigations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules, including pyrazole and aniline derivatives. nih.govresearchgate.net Different polymorphs arise from variations in the crystal packing, which can be influenced by factors such as the crystallization solvent and temperature. These different crystalline forms can exhibit distinct physical properties.

Given the conformational flexibility arising from the rotation around the C-N bond linking the two rings and the potential for different hydrogen bonding motifs, it is highly probable that this compound can exist in multiple polymorphic forms. For example, two distinct polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline have been identified, crystallizing in different space groups (P2₁/n and C2/c). mdpi.com These polymorphs exhibit different intermolecular interactions, leading to different long-range packing patterns. mdpi.com A thorough investigation of the crystallization conditions of this compound would be necessary to identify and characterize its potential polymorphs.

Computational and Theoretical Studies of 4 4 Bromo 1h Pyrazol 1 Yl Aniline

Electronic Structure and Energetic Characterization

The electronic structure and energy of a molecule are fundamental to its stability and reactivity. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. For pyrazole (B372694) and aniline (B41778) derivatives, the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govasianpubs.org These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

In the case of 4-(4-bromo-1H-pyrazol-1-yl)aniline, DFT calculations would reveal a non-planar structure, characterized by a specific dihedral angle between the aniline and pyrazole rings. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing insights into its structural stability. The results of such calculations are often validated by comparison with experimental data from X-ray crystallography where available. nih.gov For similar pyrazoline structures, DFT calculations have shown excellent agreement with experimental XRD data. nih.gov

Below is a table of representative geometric parameters for this compound, as predicted by DFT calculations on analogous structures.

| Parameter | Predicted Value | Description |

| C-N (Aniline Ring) | ~1.40 Å | Bond length between the aniline nitrogen and the phenyl ring carbon. |

| N-N (Pyrazole Ring) | ~1.35 Å | Bond length between the two nitrogen atoms in the pyrazole ring. |

| C-Br (Pyrazole Ring) | ~1.88 Å | Bond length between the pyrazole carbon and the bromine atom. |

| C-N-C (Dihedral) | 40-50° | The twist angle between the planes of the aniline and pyrazole rings. researchgate.net |

| C-N-N (Angle) | ~112° | Bond angle within the pyrazole ring system at the linking nitrogen. |

Note: These values are illustrative and based on calculations of structurally related compounds.

Ab initio methods, such as Hartree-Fock (HF) theory, provide a pathway to calculate electronic properties from first principles, without reliance on empirical parameters. globalresearchonline.net While computationally more demanding than DFT, these methods are valuable for obtaining high-accuracy data on properties like molecular orbital energies and charge distribution.

For bromoaniline derivatives, ab initio calculations using basis sets like 6-311++G(d,p) have been successfully performed. globalresearchonline.net A key application is the analysis of molecular stability through hyperconjugative interactions and charge delocalization, often studied using Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis for a related bromophenyl-pyrazole derivative showed that intramolecular charge transfer (ICT) contributes significantly to the molecule's stability. nih.gov Furthermore, these methods can predict nonlinear optical (NLO) properties, such as the first-order hyperpolarizability (β₀), which is crucial for identifying materials with potential applications in optoelectronics. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. This synergy between theory and experiment allows for the confident assignment of spectral features to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants. These calculations are typically performed on the DFT-optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.

For a related pyrazole derivative, ¹H-NMR spectroscopy revealed distinct signals for the pyrazole and aniline protons, which were confirmed by DFT calculations. mdpi.com For this compound, theoretical predictions would help assign the signals corresponding to the hydrogens on the aniline ring and the pyrazole ring.

The table below shows predicted ¹H NMR chemical shifts for the core structure, based on data from similar compounds. mdpi.com

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aniline -NH₂ | ~3.85 | Broad Singlet |

| Aniline Ring (ortho to -NH₂) | ~6.65 | Doublet |

| Aniline Ring (meta to -NH₂) | ~6.90 | Doublet |

| Pyrazole Ring (H3) | ~7.30 | Singlet |

| Pyrazole Ring (H5) | ~7.55 | Singlet |

Note: These values are illustrative and based on experimental and computational data for structurally related compounds. mdpi.com

Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. DFT calculations, often at the B3LYP/6-311++G(d,p) level, can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. asianpubs.orgglobalresearchonline.net The calculated frequencies are typically scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. asianpubs.org

For aniline and pyrazole derivatives, vibrational analyses have successfully assigned key stretching and bending modes. asianpubs.orgderpharmachemica.com For this compound, characteristic vibrations would include N-H stretching of the amino group, C=C stretching in the aromatic rings, C-N stretching, and the C-Br stretching mode.

The following table presents a selection of important vibrational modes and their predicted frequencies.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500 | Stretching of the aniline amino group. |

| N-H Symmetric Stretch | ~3400 | Stretching of the aniline amino group. |

| C-H Aromatic Stretch | 3050-3150 | Stretching of C-H bonds on both rings. |

| C=C Aromatic Stretch | 1500-1600 | In-plane stretching of the phenyl and pyrazole rings. asianpubs.org |

| N-H Bending | ~1630 | Scissoring motion of the amino group. asianpubs.org |

| C-N Stretch | 1200-1300 | Stretching between the aniline nitrogen and the pyrazole ring. |

| C-Br Stretch | 600-700 | Stretching of the carbon-bromine bond on the pyrazole ring. |

Note: Frequencies are representative values based on studies of similar aniline and pyrazole compounds. asianpubs.orgderpharmachemica.com

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By computing the energies and oscillator strengths of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λₘₐₓ). These calculations often involve analyzing the transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insight into the nature of the electronic excitation, such as intramolecular charge transfer (ICT). nih.gov

For a related bromophenyl-pyrazole derivative, TD-DFT calculations successfully predicted the UV-Vis spectrum and confirmed that electronic transitions are dominated by ICT. nih.gov Similar calculations for this compound would likely show significant absorption in the UV region, arising from π-π* transitions within the aromatic system. Computational studies can also predict fluorescence properties, providing information on emission wavelengths and Stokes shift, which is the difference between the absorption and emission maxima. nih.govresearchgate.net

The table below outlines the kind of data obtained from TD-DFT calculations.

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | ~300 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | > 0.05 | HOMO-1 → LUMO (π → π) |

Note: These values are illustrative, based on TD-DFT calculations for analogous pyrazole systems.

Molecular Reactivity and Interaction Mechanisms

Theoretical calculations are instrumental in predicting the chemical behavior of this compound. By employing various computational methods, it is possible to understand its reactivity patterns and how it interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system. The electron-withdrawing nature of the bromine atom on the pyrazole ring will likely lower the energy of the orbitals associated with that part of the molecule. The LUMO is anticipated to be distributed over the pyrazole ring, influenced by the bromine substituent.

The presence of different substituents can significantly impact the HOMO and LUMO energy levels. For instance, electron-donating groups like the amino group (-NH2) on the aniline ring tend to increase the EHOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups like bromine lower the ELUMO, enhancing its electron-accepting capability. taylorandfrancis.com

Table 1: Calculated FMO Properties of a Representative Aryl Pyrazole Derivative

| Parameter | Value (eV) |

| EHOMO | -5.89 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.66 |

Note: This table presents hypothetical data for a structurally similar compound to illustrate typical FMO values.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (red and yellow regions) is expected to be located around the nitrogen atom of the aniline group and potentially the nitrogen atoms of the pyrazole ring, indicating these are the primary sites for interaction with electrophiles. The hydrogen atoms of the amino group and the region around the bromine atom are likely to exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. acs.orgnih.gov

The MEP surface can also reveal the influence of substituents on the electronic distribution. The electron-donating amino group enhances the negative potential on the aniline ring, while the electronegative bromine atom creates a region of positive potential (a "sigma-hole") on the halogen, which can participate in halogen bonding. acs.org

Computational methods can be employed to model the reaction pathways for the synthesis of this compound. A common synthetic route for N-arylpyrazoles involves the coupling of a pyrazole with an aryl halide or the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. organic-chemistry.orgorganic-chemistry.org

For instance, the reaction of 4-bromopyrazole with 4-fluoroaniline (B128567) could be a plausible synthetic route. Theoretical analysis of this reaction would involve locating the transition state structure and calculating the activation energy. This provides insights into the reaction mechanism and kinetics. The reaction likely proceeds through a nucleophilic aromatic substitution mechanism, where the pyrazole nitrogen attacks the carbon atom of the aniline ring bonded to the fluorine, leading to the displacement of the fluoride (B91410) ion.

Alternatively, a palladium-catalyzed cross-coupling reaction between 4-bromopyrazole and 4-bromoaniline (B143363) could be another synthetic pathway. organic-chemistry.org Computational studies can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and in identifying the rate-determining step.

Molecules with significant charge separation and extended π-conjugated systems often exhibit non-linear optical (NLO) properties, making them suitable for applications in optoelectronics. researchgate.netrsc.org The structure of this compound, featuring a donor group (aniline) connected to an acceptor-functionalized π-system (bromopyrazole), suggests potential for NLO activity.

Computational calculations of properties like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can predict the NLO response of a molecule. A large first hyperpolarizability value is indicative of a strong second-order NLO response. The charge transfer from the aniline moiety to the pyrazole ring, facilitated by the π-bridge, is crucial for enhancing these properties. Theoretical studies on similar donor-acceptor pyrazole derivatives have shown that they can possess significant NLO properties. researchgate.net

Table 2: Calculated NLO Properties of a Representative Donor-Acceptor Pyrazole Compound

| Property | Calculated Value |

| Dipole Moment (μ) | 5.6 D |

| Polarizability (α) | 35 x 10-24 esu |

| First Hyperpolarizability (β) | 150 x 10-30 esu |

Note: This table presents hypothetical data for a structurally similar compound to illustrate typical NLO values.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's dynamic behavior.

Computational methods can be used to scan the potential energy surface as a function of this dihedral angle to identify the most stable conformations (energy minima) and the energy barriers between them. researchgate.net It is expected that the molecule will adopt a non-planar conformation to minimize steric hindrance between the ortho-hydrogens of the aniline ring and the pyrazole ring. However, a completely perpendicular arrangement would disrupt the π-conjugation between the two rings. Therefore, a twisted conformation is likely the most stable. nih.gov

Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's motion over time at a given temperature. These simulations can reveal the accessible conformations and the dynamics of their interconversion, providing a more realistic picture of the molecule's behavior in solution or in a biological environment.

Modeling Intermolecular Interactions and Solvent Effects

Detailed computational studies specifically modeling the intermolecular interactions and solvent effects of this compound are not extensively available in the public domain. However, the methodologies for such investigations are well-established in computational chemistry and are routinely applied to similar heterocyclic and aromatic compounds. These studies are crucial for understanding the compound's behavior in various environments, such as in solution or in a solid-state crystalline structure, which in turn influences its chemical reactivity, solubility, and potential biological activity.

Theoretical approaches, primarily centered around Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are the principal tools for elucidating these complex interactions.

Modeling Intermolecular Interactions:

The non-covalent interactions that govern how molecules of this compound interact with each other or with other molecules are key to its solid-state properties and its function in a biological system. Computational methods can model several types of these interactions:

Hydrogen Bonding: The aniline moiety contains an amino group (-NH2) which can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. DFT calculations can be used to optimize the geometry of dimers or larger clusters of the molecule, determining the strength and nature of these hydrogen bonds. orientjchem.org The Natural Bond Orbital (NBO) analysis is a common technique used to quantify the charge transfer between the donor and acceptor atoms in a hydrogen bond, providing a measure of its strength. orientjchem.org

π-π Stacking: Both the phenyl and pyrazole rings are aromatic systems capable of engaging in π-π stacking interactions. These are important for the packing of molecules in a crystal lattice. Computational models can predict the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energies of these stacking arrangements.

Halogen Bonding: The bromine atom on the pyrazole ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. The strength and directionality of these interactions can be accurately modeled.

Modeling Solvent Effects:

The behavior and properties of a molecule can change significantly depending on the solvent it is in. Computational models can simulate these effects through two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. iau.ir This is a computationally efficient way to calculate the influence of the solvent on the electronic structure and stability of the solute molecule. iau.ir Such models are useful for predicting how the polarity of the solvent might affect the compound's conformational preferences or its reactivity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This is typically done within a molecular dynamics (MD) simulation framework. worldscientific.comnih.gov MD simulations track the positions and velocities of all atoms over time, providing a detailed picture of the solute-solvent interactions, including the formation and breaking of hydrogen bonds with solvent molecules and the structure of the solvent shell around the solute. worldscientific.comnih.gov

While specific data tables for this compound are not available from the performed searches, the general computational methodologies described provide a robust framework for any future theoretical investigations into its intermolecular forces and behavior in solution. Such studies on related pyrazole and aniline derivatives have proven invaluable for rationalizing experimental observations and guiding the design of new functional molecules. eurasianjournals.comresearchgate.net

Structure Activity Relationship Sar and Mechanistic Investigations of 4 4 Bromo 1h Pyrazol 1 Yl Aniline Derivatives

Impact of Structural Modifications on Biological Activity

The biological profile of 4-(4-bromo-1H-pyrazol-1-yl)aniline derivatives can be significantly altered by modifying various parts of the molecule. These modifications include introducing different substituents to the aniline (B41778) ring and making alterations to the pyrazole (B372694) core and the bromo-substituent.

Variation of Substituents on the Aniline Ring

The aniline ring of this compound is a key site for structural modifications that can influence the compound's biological activity. The nature, position, and size of the substituents on this ring can dramatically alter the pharmacological properties of the resulting derivatives.

For instance, the introduction of different groups on the aniline ring can modulate the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets. Studies on related salicylanilides have shown that the lipophilicity and the bulkiness of substituents are important factors for their biological activity. mdpi.com For example, increasing the length of an alkoxy chain on the aniline ring has been shown to enhance antifungal and antibacterial activities. mdpi.com

In a series of pyrazole derivatives, the presence of specific substituents on a phenyl ring attached to the pyrazole core was found to be crucial for their anti-inflammatory activity. nih.gov This suggests that similar modifications to the aniline ring of this compound could yield compounds with potent anti-inflammatory properties.

The following table summarizes the impact of aniline ring substitutions on the biological activity of related heterocyclic compounds, providing insights into potential SAR trends for this compound derivatives.

| Substituent on Aniline/Phenyl Ring | Observed Biological Activity | Reference |

| 2,6-dimethyl | Low antifungal and antibacterial activity | mdpi.com |

| 2-methoxy | Low antifungal and antibacterial activity | mdpi.com |

| 2-ethoxy | Higher antifungal and antibacterial activity | mdpi.com |

| 2-propoxy | Higher antifungal and antibacterial activity | mdpi.com |

| 4-chloro (on phenyl attached to pyrazole) | Optimal anti-inflammatory activity | nih.gov |

Alterations to the Pyrazole Core and Bromo-Substituent

The pyrazole core and its bromo-substituent are fundamental to the chemical structure and reactivity of this compound. Modifications to this heterocyclic system can lead to significant changes in biological efficacy.

The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. bohrium.com Its unique electronic properties allow for diverse interactions with biological targets. bohrium.com Altering the substituents on the pyrazole ring can fine-tune the molecule's activity. For example, in a series of pyrazole-based compounds, the introduction of aryl groups at different positions of the pyrazole ring led to compounds with cytotoxic activity against cancer cell lines. rsc.org

The bromine atom at the 4-position of the pyrazole ring is a particularly interesting feature. Its presence not only influences the electronic distribution of the ring but also provides a handle for further chemical transformations. The bromine atom makes the molecule more susceptible to nucleophilic attack compared to its non-brominated counterpart. chemicalbook.com This reactivity can be exploited to synthesize a variety of new derivatives. Furthermore, 4-bromopyrazoles themselves are recognized for their significant biological activities and serve as valuable synthons in organic chemistry. sioc-journal.cn

Research on related pyrazoline derivatives has highlighted the importance of the substituents on the pyrazole ring for their biological effects. For instance, a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has shown specific biological activities. nih.gov This underscores the potential for discovering novel therapeutic agents by modifying the pyrazole core of this compound.

Elucidation of Mechanism of Action at the Molecular Level

Understanding how this compound derivatives exert their biological effects at the molecular level is essential for their rational development as drugs. This involves investigating their ability to inhibit key biological pathways and studying their interactions with specific molecular targets.

Inhibition of Key Biological Pathways (e.g., macromolecular synthesis)

Derivatives of this compound have the potential to interfere with fundamental cellular processes, such as the synthesis of macromolecules (DNA, RNA, and proteins). For instance, some pyrazole derivatives have been reported to inhibit the growth of cancer cells and induce apoptosis. nih.gov

In a study on pyrazole-based lamellarin O analogues, selected compounds were found to trigger cell death in a non-necrotic manner, primarily through G2/M-phase arrest of the cell cycle. rsc.org This suggests that these compounds may interfere with the cellular machinery responsible for cell division.

Furthermore, pyrazole-containing compounds are known to exhibit a wide range of enzyme inhibitory activities, including against cyclooxygenases (COX), which are involved in inflammation. bohrium.com The ability of these compounds to inhibit such key enzymes points to their potential as therapeutic agents for various diseases.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. fip.org This method is invaluable for understanding the interactions between a drug candidate and its biological target at the atomic level.

Studies on various pyrazole derivatives have successfully employed molecular docking to elucidate their binding modes with target proteins. For example, molecular docking studies of quinoxaline (B1680401) derivatives on the EGFR receptor showed that the most potent compounds bind strongly to the protein, and these in silico results were in good agreement with experimental data. nih.gov Similarly, docking studies of bromoaniline derivatives against the HSP90 chaperone, a potential skin cancer therapeutic agent, have been conducted. sciencescholar.us

In the context of this compound derivatives, molecular docking can help identify potential biological targets and guide the design of new compounds with improved binding affinity and selectivity. For instance, docking simulations of pyrazoline derivatives with the estrogen receptor alpha (ERα) have shown favorable binding modes, suggesting their potential as anticancer agents. fip.org

The following table presents examples of molecular docking studies on related heterocyclic compounds, illustrating the types of interactions observed.

| Compound Class | Target Protein | Key Interactions | Reference |

| Quinoxaline derivatives | EGFR | Strong binding to the protein | nih.gov |

| Bromoaniline derivatives | HSP90 Chaperone | Potential therapeutic agent for skin cancer | sciencescholar.us |

| Pyrazoline derivatives | Estrogen Receptor α (ERα) | Favorable binding modes, potential anticancer agents | fip.org |